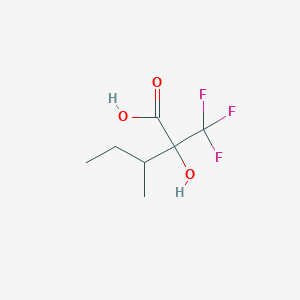
9-(Methylthio)acridine 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Methylthio)acridine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C16H12F3NO2S and a molecular weight of 339.33 g/mol . This compound is primarily used in research settings and is known for its unique chemical properties, which make it valuable in various scientific applications.
Preparation Methods
The synthesis of 9-(Methylthio)acridine 2,2,2-trifluoroacetate typically involves the reaction of acridine derivatives with methylthio groups and trifluoroacetic acid. The specific synthetic routes and reaction conditions can vary, but a common method includes:
Step 1: Reacting acridine with methylthiol in the presence of a suitable catalyst.
Step 2:
Chemical Reactions Analysis
9-(Methylthio)acridine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced acridine derivatives.
Scientific Research Applications
9-(Methylthio)acridine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 9-(Methylthio)acridine 2,2,2-trifluoroacetate involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA strands, disrupting the normal function of the genetic material and leading to mutations. This property is particularly useful in studying the effects of DNA damage and repair mechanisms .
Comparison with Similar Compounds
Similar compounds to 9-(Methylthio)acridine 2,2,2-trifluoroacetate include:
Proflavine: An acridine derivative used as a topical antiseptic. It also intercalates into DNA but has different substituents.
Acridine Orange: Another acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Trifluoroacetic Acid: While not structurally similar, it shares the trifluoroacetate group and is widely used in organic synthesis
Properties
CAS No. |
88147-36-8 |
|---|---|
Molecular Formula |
C16H12F3NO2S |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
9-methylsulfanylacridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H11NS.C2HF3O2/c1-16-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14;3-2(4,5)1(6)7/h2-9H,1H3;(H,6,7) |
InChI Key |
IMORVRFWJZJPSV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C2C=CC=CC2=NC3=CC=CC=C31.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-4-carboxylate](/img/structure/B12926426.png)












